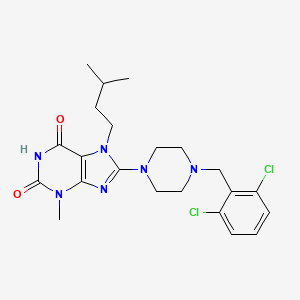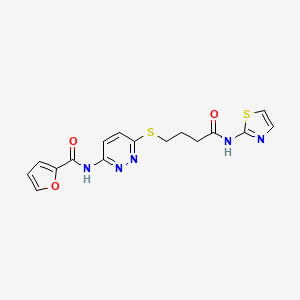
3,3-Dimethyl-1-pyrrolidin-1-ylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,3-Dimethyl-1-pyrrolidin-1-ylbutan-1-one, commonly known as DMBA, is a synthetic compound that is used in scientific research. It belongs to the class of pyrrolidinone compounds and is known for its stimulant properties. DMBA has gained attention in recent years due to its potential use as a replacement for banned substances such as DMAA (1,3-dimethylamylamine).
Scientific Research Applications
Metabolic Pathways and Exposure Studies
Exposure to Carcinogenic Compounds : Studies on human exposure to various carcinogenic compounds, including heterocyclic amines, show the significance of understanding metabolic pathways and the presence of such compounds in diets. For instance, research by Ushiyama et al. (1991) on the presence of carcinogenic heterocyclic amines in the urine of healthy volunteers eating a normal diet but not in patients receiving parenteral alimentation emphasizes the importance of dietary sources in human exposure to potentially harmful compounds (Ushiyama et al., 1991).
Environmental Exposure to Pesticides : Babina et al. (2012) conducted a cross-sectional study on the environmental exposure of preschool children in South Australia to organophosphorus and pyrethroid pesticides. This study underlines the significance of assessing the extent of exposure to various chemicals, including those structurally related to "3,3-Dimethyl-1-pyrrolidin-1-ylbutan-1-one," for developing public health policies (Babina et al., 2012).
Pharmacokinetics and Drug Metabolism
Study on Metabolites : Research into the metabolites of specific compounds, such as the study by Balani et al. (1995) on the metabolites of L-735,524 in human urine, offers insights into the metabolic pathways and disposition of drug compounds. Although not directly related to "3,3-Dimethyl-1-pyrrolidin-1-ylbutan-1-one," understanding such metabolic processes can be crucial for developing new therapeutic agents (Balani et al., 1995).
Genome-Wide Association of Metabolic Traits : The study by Nicholson et al. (2011) on a genome-wide metabolic quantitative trait locus analysis implicates the influence of genetic factors on metabolite levels, which might be relevant for research into specific chemical compounds, including their metabolic profiles and potential applications (Nicholson et al., 2011).
properties
IUPAC Name |
3,3-dimethyl-1-pyrrolidin-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-10(2,3)8-9(12)11-6-4-5-7-11/h4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPLUUVSBPGPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2576113.png)
![N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-sulfonamide](/img/structure/B2576114.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2576115.png)


![5-[(4-Hydroxy-3-methoxy-5-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2576119.png)



![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2576125.png)
![ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate](/img/structure/B2576129.png)
![(Z)-methyl 2-(2-((3-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2576130.png)
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2576131.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-ethoxybenzamide](/img/structure/B2576134.png)